molecular formula C26H33N3O B120642 Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- CAS No. 145131-45-9

Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-

Cat. No. B120642
M. Wt: 403.6 g/mol
InChI Key: HKJNDEBHJSGHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments and studies. In

Mechanism Of Action

The mechanism of action of Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This results in the death of cancer cells and the prevention of further tumor growth.

Biochemical And Physiological Effects

Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. In addition, it has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer growth and development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-. One area of interest is the development of more efficient synthesis methods that could increase the yield of this compound. Another potential direction is the exploration of its use in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- involves a multi-step process. The first step involves the reaction of 2,6-diethylphenyl isocyanate with 1-(1-methyl-1H-indol-3-yl)cyclopentanol to form the corresponding carbamate intermediate. This intermediate is then treated with triethylamine and benzyl chloroformate to form the desired product. The overall yield of this synthesis method has been reported to be around 60%.

Scientific Research Applications

Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- has been used in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity, particularly against breast cancer cells. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

145131-45-9

Product Name

Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-

Molecular Formula

C26H33N3O

Molecular Weight

403.6 g/mol

IUPAC Name

1-(2,6-diethylphenyl)-3-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea

InChI

InChI=1S/C26H33N3O/c1-4-19-11-10-12-20(5-2)24(19)28-25(30)27-18-26(15-8-9-16-26)22-17-29(3)23-14-7-6-13-21(22)23/h6-7,10-14,17H,4-5,8-9,15-16,18H2,1-3H3,(H2,27,28,30)

InChI Key

HKJNDEBHJSGHSS-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C

Other CAS RN

145131-45-9

synonyms

N(sup 1)-(2,6-Diethylphenyl)-N(sup 2)-(1-(1-methyl-3-indolyl)cyclopent ylmethyl)urea

Origin of Product

United States

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